Lanthanum edetate

Description

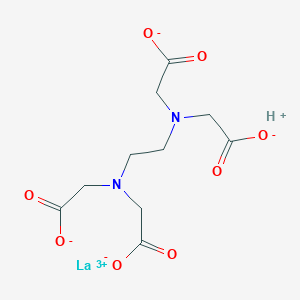

Structure

3D Structure of Parent

Properties

CAS No. |

11138-87-7 |

|---|---|

Molecular Formula |

C10H13LaN2O8 |

Molecular Weight |

428.12 g/mol |

IUPAC Name |

2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydron;lanthanum(3+) |

InChI |

InChI=1S/C10H16N2O8.La/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+3/p-3 |

InChI Key |

JEGBXAYWCDVHPN-UHFFFAOYSA-K |

Canonical SMILES |

[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[La+3] |

Origin of Product |

United States |

Synthetic Methodologies for Lanthanum Edetate Complexes

Direct Reaction of Lanthanum(III) Salts with Ethylenediaminetetraacetic Acid Ligands

A fundamental approach to synthesizing lanthanum edetate complexes involves the direct reaction of a lanthanum(III) salt with an EDTA ligand in an aqueous solution. enea.it Typically, a soluble lanthanum salt, such as lanthanum nitrate (B79036) (La(NO₃)₃), is mixed with an aqueous solution of EDTA. enea.it The reaction can be performed at room temperature, and the resulting complex may be isolated through slow evaporation of the solvent. enea.it This method has been utilized to grow single crystals of lanthanum-containing coordination polymers for structural analysis. enea.it

The stoichiometry of the reactants is a critical parameter. For instance, mixing La(NO₃)₃·6H₂O with EDTA in a 1:1 molar ratio is a common starting point for the synthesis of various this compound-based materials. enea.it

pH-Controlled Precipitation and Crystallization Techniques

The pH of the reaction medium plays a crucial role in the synthesis of this compound complexes, influencing the speciation of the EDTA ligand and the stability of the resulting complex. mdpi.com Adjusting the pH can be used to control the precipitation and crystallization of the desired product.

For example, the precipitation of rare-earth oxalates, which can be a precursor step, is highly pH-dependent. mdpi.com Subsequently, the dissolution of these precipitates using EDTA is also pH-sensitive, with higher pH values (between 9 and 10) favoring the formation of soluble lanthanum-EDTA complexes. mdpi.com In some procedures, the pH is carefully controlled during the reaction of a lanthanum salt with EDTA to selectively precipitate the this compound complex while leaving other ions in solution. preprints.org For instance, in the separation of rare earth elements, pH adjustments can be used to precipitate certain lanthanide carbonates while others remain in solution. preprints.org

Hydrothermal Synthesis Approaches for Coordination Polymers

Hydrothermal synthesis is a powerful technique for producing crystalline materials, including this compound coordination polymers. This method involves carrying out the synthesis in a sealed vessel, typically a Teflon-lined autoclave, at elevated temperatures and pressures. rsc.orgresearchgate.net The reaction of a lanthanum(III) salt with EDTA under hydrothermal conditions can lead to the formation of well-defined micro- or nanostructures. rsc.orgresearchgate.net

The morphology of the resulting lanthanum-EDTA coordination polymers can be tuned by varying experimental parameters such as the reactant concentrations and the molar ratio of La³⁺ to EDTA. rsc.org For example, different structures like nanoparticle clusters, nanofibers, and microplates have been produced by adjusting these conditions. rsc.org A one-dimensional polymeric lanthanum ethylenediaminetetraacetate (B1237979), {[La(EDTA)(H₂O)]₂}n, has been synthesized via this method. jst.go.jp

| Parameter | Effect on Morphology | Resulting Structures |

| Quantity of EDTA | Tunable morphology | Nanoparticle clusters, nanofibers, microplates |

| Reactant Concentrations | Tunable morphology | Nanoparticle clusters, nanofibers, microplates |

Advanced Spectroscopic and Structural Characterization Techniques for Lanthanum Edetate Complexes

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for probing the molecular vibrations of lanthanum edetate. These techniques provide detailed information on the functional groups of the ethylenediaminetetraacetic acid (EDTA) ligand and how their vibrational modes are perturbed upon coordination to the lanthanum (La³⁺) ion.

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in defining the coordination of the EDTA ligand to the lanthanum ion. The analysis focuses on the vibrational frequencies of the carboxylate (-COO⁻) and amine groups, which are the primary binding sites.

When EDTA coordinates to a metal ion like La³⁺, significant shifts in the characteristic vibrational bands of its carboxylate groups are observed. The most informative of these is the asymmetric stretching vibration (νₐₛ(COO⁻)). For the free EDTA ion, this band appears at a lower frequency. Upon complexation with La³⁺, this band undergoes a blue shift to a higher frequency. Specifically, the asymmetric stretching absorption for the lanthanum-EDTA complex is centered at 1,592 cm⁻¹. This shift to a higher wavenumber is indicative of the formation of a coordinate covalent bond between the lanthanum ion and the oxygen atoms of the carboxylate groups.

Another key vibrational mode is the C-N stretching vibration, which is typically observed around 1100 cm⁻¹ in metal-EDTA complexes. The position and intensity of this band can provide further evidence of the involvement of the nitrogen atoms of the EDTA ligand in the coordination sphere of the lanthanum ion.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in La-EDTA | Significance |

|---|---|---|

| Asymmetric Carboxylate Stretch (νₐₛ(COO⁻)) | 1,592 | Indicates coordination of carboxylate groups to the La³⁺ ion. |

| C-N Stretch | ~1100 | Confirms involvement of nitrogen atoms in coordination. |

While the technique is well-suited for elucidating the structure of metal-EDTA complexes, specific experimental Raman spectral data for this compound is not extensively detailed in the available scientific literature. In principle, analysis of the low-frequency region of the Raman spectrum would be particularly valuable for identifying the symmetric stretching vibrations corresponding to the La-N and La-O bonds, providing direct evidence of coordination and information about the strength of these interactions.

Nuclear Magnetic Resonance (NMR) Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of molecules in solution. For diamagnetic complexes like this compound, both proton (¹H) and carbon-13 (¹³C) NMR provide a wealth of information about the ligand's environment upon complexation.

Proton (¹H) NMR spectroscopy is used to probe the chemical environment of the hydrogen atoms within the EDTA ligand. Free EDTA in solution typically shows two distinct signals corresponding to the protons of the ethylene (B1197577) backbone (-N-CH₂-CH₂-N-) and the protons of the acetate (B1210297) arms (-N-CH₂-COOH).

Upon complexation with the diamagnetic La³⁺ ion, the chemical shifts of these protons are altered due to changes in their electronic environment. The formation of the stable chelate complex restricts the conformational flexibility of the EDTA molecule, leading to a unique and more complex ¹H NMR spectral pattern compared to the free ligand. While specific chemical shift values for this compound are not consistently reported, studies on lanthanide(III) complexes with similar ligands have shown that proton signals can shift by approximately 0.1–0.2 ppm upon coordination. researchgate.netresearchgate.net The integration of the signals can confirm the stoichiometry of the complex, while the splitting patterns offer insight into the spin-spin coupling between adjacent protons. Dynamic NMR studies of the La³⁺-EDTA complex have also been used to investigate intramolecular exchange processes, such as nitrogen inversion.

| Proton Type in EDTA Ligand | Typical Signal in Free Ligand | Expected Change upon Complexation with La³⁺ |

|---|---|---|

| Ethylene Protons (-CH₂-CH₂-) | Singlet | Shift in chemical position; potential for more complex splitting pattern due to conformational locking. |

| Acetate Protons (-CH₂-COO⁻) | Singlet | Shift in chemical position; may become inequivalent, leading to more complex signals. |

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of the EDTA ligand. In the free ligand, distinct resonances are observed for the ethylene carbons, the acetate methylene (B1212753) carbons, and the carboxylate carbons.

Upon coordination to La³⁺, the chemical shifts of these carbon atoms are influenced by the metal ion. Studies on closely related complexes, such as cationic lanthanum complexes with EDTA derivatives like N,N'-bis(propylamide)ethylenediamine-N,N'-diacetic acid ([La(EDTA-PA₂)]⁺), offer insights into the expected spectral changes. researchgate.netresearchgate.net In such systems, the resonance of the carboxylic carbon is significantly affected, sometimes broadening to the point of disappearance upon interaction with other paramagnetic species used in titration experiments. researchgate.net The other carbon resonances of the ligand backbone also experience shifts, confirming the involvement of the carboxylate and amine groups in chelation. These shifts provide critical data for analyzing the carbon skeleton and confirming the integrity of the ligand within the complex. researchgate.netresearchgate.net

| Carbon Type in EDTA Ligand | Expected Observation in La-EDTA Complex |

|---|---|

| Carboxylate Carbon (-C OO⁻) | Significant shift and potential for broadening. |

| Acetate Methylene Carbon (-N-C H₂-COO⁻) | Shift upon coordination. |

| Ethylene Carbon (-N-C H₂-C H₂-N-) | Shift upon coordination. |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of the molecular weight and composition of the this compound complex. Electrospray ionization (ESI) is a particularly gentle ("soft") ionization technique well-suited for analyzing coordination complexes, as it can transfer intact complex ions from solution to the gas phase. researchgate.netnih.gov

ESI-MS studies have been successfully used to investigate the speciation of lanthanum in the presence of EDTA. researchgate.net The this compound complex, which exists as an anion in solution, [La(EDTA)]⁻, can be detected in negative ion mode. The theoretical exact mass for the [La(EDTA)]⁻ ion (C₁₀H₁₂N₂O₈La) is approximately 426.97 m/z. In positive ion mode, the complex may be observed as a protonated species or an adduct with other cations like sodium ([La(EDTA) + Na]⁺).

Further structural information can be obtained using tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID). By selecting the parent ion of the complex and subjecting it to fragmentation, a characteristic pattern of product ions is generated. This fragmentation pattern provides valuable information about the connectivity and stability of the metal-ligand bonds within the complex. Studies on various metal-EDTA complexes, including those with lanthanides, have utilized techniques like CID, infrared-multiphoton dissociation (IRMPD), and higher-energy collisional dissociation (HCD) to investigate their fragmentation behavior.

General Mass Spectral Data Analysis

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the characterization of metal-EDTA complexes in solution. researchgate.nettaylorfrancis.comacs.org For this compound, ESI-MS allows for the direct observation of the intact complex ion, providing confirmation of its stoichiometry. Studies on various metal-EDTA complexes, including those with lanthanides, show that the complexes can be detected in both positive and negative ion modes. acs.orgmanchester.ac.uk In negative ion mode, the [La(EDTA)]⁻ anion is typically observed. In positive ion mode, protonated species may be detected. acs.org

The fragmentation behavior of the this compound complex can be investigated using tandem mass spectrometry (MS/MS) techniques such as collision-induced dissociation (CID). The fragmentation patterns provide valuable structural information. A common fragmentation pathway for metal-EDTA complexes involves the sequential loss of CO₂ (44 Da) from the carboxylate arms of the EDTA ligand. manchester.ac.uk Other observed fragmentation may include losses of larger portions of the ligand, such as CH₂COOH groups. The specific fragmentation pathways are influenced by the charge state of the precursor ion and the collision energy applied. High-resolution mass spectrometry enables the unambiguous assignment of elemental compositions to both the parent ion and its fragments, confirming the identity of the complex. manchester.ac.uk

| Ion | Formula | Expected m/z (for ¹³⁹La) | Observation Mode |

|---|---|---|---|

| Lanthanum-EDTA Complex Anion | [C₁₀H₁₂N₂O₈La]⁻ | 427.0 | Negative ESI |

| Fragment (Loss of CO₂) | [C₉H₁₂N₂O₆La]⁻ | 383.0 | Negative ESI (MS/MS) |

| Fragment (Loss of 2CO₂) | [C₈H₁₂N₂O₄La]⁻ | 339.0 | Negative ESI (MS/MS) |

Photoionization Efficiency Spectroscopy

Photoionization efficiency (PIE) spectroscopy is a technique that measures the photoionization cross-section of a molecule as a function of photon energy, typically in the vacuum ultraviolet (VUV) range. This method is used to determine the adiabatic ionization energy (AIE)—the minimum energy required to remove an electron from a molecule in its ground state to form a cation in its ground state.

While specific PIE spectroscopic studies dedicated solely to the this compound complex are not prominent in the literature, the technique is frequently used as a preliminary step in more detailed studies like MATI spectroscopy for other lanthanum-containing species. aip.orgaip.org In such experiments, a PIE spectrum is recorded to locate the approximate ionization threshold of the molecule. This information is crucial for guiding the subsequent high-resolution MATI scans. For a complex like this compound, PIE spectroscopy would provide the AIE, offering insight into the electronic structure and the energy of the highest occupied molecular orbital (HOMO), which is expected to have significant metal character.

Mass Analyzed Threshold Ionization (MATI) Spectroscopy

Mass Analyzed Threshold Ionization (MATI) spectroscopy is a high-resolution technique used to obtain detailed vibrational spectra of molecular cations, providing precise values for adiabatic ionization energies. uky.edunih.gov In a MATI experiment, neutral molecules are excited to high-lying Rydberg states just below the ionization threshold. A delayed pulsed electric field then ionizes these Rydberg states, and the resulting ions are detected by a mass spectrometer. This method allows for the measurement of vibrational frequencies of the cation, which reveals information about the bonding and geometry changes upon ionization. uky.edu

Direct MATI spectroscopic studies on the this compound complex are not widely reported. However, the technique has been successfully applied to characterize other gas-phase lanthanum-containing molecules, such as LaNH and lanthanum-hydrocarbon radicals. aip.orguky.edunih.gov For instance, in the study of LaNH, the MATI spectrum provided a precise AIE and revealed vibrational progressions corresponding to the La-N stretching and La-N-H bending modes in the cation. aip.org Similarly, for lanthanum-hydrocarbon species, MATI spectroscopy has been used to measure AIEs and vibrational frequencies of both metal-ligand and ligand-based modes. uky.edu

Based on these analogous studies, a MATI experiment on this compound would be expected to yield a precise AIE by removing a La-based 6s electron. uky.edu The resulting spectrum would likely exhibit vibrational progressions associated with the La-N and La-O stretching modes, providing quantitative data on the bonding in the [La(EDTA)] cation and how it differs from the neutral complex.

| Parameter | Description | Example from LaNH aip.org | Potential Information for La-EDTA |

|---|---|---|---|

| Adiabatic Ionization Energy (AIE) | Energy for M(v''=0) → M⁺(v'=0) + e⁻ | 40883 cm⁻¹ | Precise energy of the HOMO |

| Cationic Vibrational Frequencies | Vibrational modes of the molecular ion | La-N stretch: 808 cm⁻¹ | Frequencies for La-O and La-N stretching modes in the cation |

X-ray Diffraction (XRD) Studies for Solid-State Structure Determination

The crystal structure of numerous lanthanide-EDTA complexes has been determined, revealing that the coordination number and geometry are dependent on the specific lanthanide ion and the counter-ions present in the crystal lattice. In the case of sodium lanthanum(III) ethylenediaminetetraacetate (B1237979) octahydrate, Na[La(EDTA)(H₂O)₃]·5H₂O, the lanthanum ion is nine-coordinate. anr.fr The coordination sphere is comprised of the two nitrogen atoms and four oxygen atoms from the four carboxylate groups of the hexadentate EDTA ligand, plus three oxygen atoms from coordinated water molecules. The coordination geometry is a distorted capped square antiprism. The uncoordinated carboxylate oxygen atoms participate in hydrogen bonding with the water molecules, creating a complex three-dimensional network.

| Parameter | Value (Å) |

|---|---|

| Mean La-N bond distance | 2.759 |

| Mean La-O (EDTA) bond distance | 2.528 |

| Mean La-O (water) bond distance | 2.569 |

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) Analysis

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local geometric and electronic structure around a specific atom. The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

For this compound, XAS at the La L₃-edge can provide information on the oxidation state and coordination geometry of the lanthanum ion. The EXAFS region contains oscillatory structures that result from the scattering of the ejected photoelectron by neighboring atoms. Analysis of the EXAFS spectrum provides quantitative information about the number, type, and distance of atoms in the local coordination sphere of the absorbing atom.

A study combining EXAFS and Density Functional Theory (DFT) determined the aqueous-phase structure of the La-EDTA complex. uky.edunih.gov The results showed that, similar to its solid-state structure, the lanthanum ion in aqueous solution is nine-coordinate. The coordination is provided by the six donor atoms of the EDTA ligand (two nitrogen and four oxygen atoms) and three water molecules. uky.edu This demonstrates that the primary coordination sphere of the complex is retained upon dissolution in water.

| Parameter | Value |

|---|---|

| Coordination Number (CN) | 9 |

| Average First-Shell Coordination Distance | 2.62 Å |

| Contributing Atoms | 6 (4 O, 2 N from EDTA) + 3 O (from H₂O) |

Thermal Analysis Methods (e.g., DTA, TGA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability and decomposition behavior of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference.

Studies on the thermal decomposition of hydrated lanthanide-EDTA complexes show a multi-step process. nsf.govresearchgate.net For this compound hydrate, the initial mass loss observed in the TGA curve corresponds to the dehydration process, where coordinated and lattice water molecules are removed. This is typically an endothermic process, as indicated by a peak in the DTA curve. Following dehydration, the anhydrous complex remains stable over a certain temperature range before undergoing oxidative decomposition of the organic EDTA ligand. This decomposition occurs in several stages, often involving the formation of intermediate carbonate or oxycarbonate species, and is highly exothermic. The final decomposition product at high temperatures in an air atmosphere is lanthanum oxide (La₂O₃). nsf.gov The specific temperatures of these decomposition steps are characteristic of the complex.

| Stage | Temperature Range (°C) | Process | Mass Loss |

|---|---|---|---|

| I | ~50 - 250 | Dehydration (loss of H₂O) | Variable, depends on hydration |

| II | ~250 - 600 | Decomposition of organic ligand | Major mass loss |

| III | >600 | Formation of stable oxide | Final stable residue |

Electrochemical Characterization Techniques

Electrochemical techniques, particularly cyclic voltammetry (CV), are used to investigate the redox properties of chemical species. For this compound, these methods can be used to study the electron transfer processes involving the lanthanum ion.

The electrochemistry of lanthanum is characterized by a highly negative reduction potential for the La(III)/La(0) couple, making its reduction in aqueous solution impossible. ossila.com However, the complexation with EDTA can shift this potential, although it remains highly negative. CV studies of the La(III) ion in non-aqueous media, such as molten salts, show a quasi-reversible or irreversible reduction process. inl.govresearchgate.net

In the context of the La(III)-EDTA complex in an appropriate solvent, a cyclic voltammogram would be expected to show a reduction wave corresponding to the La(III) to La(II) process. The stability of the La(II)-EDTA complex would influence the reversibility of this wave. nsf.gov The peak potential would provide information about the formal reduction potential of the complex, while the peak separation and the relationship between peak current and scan rate would offer insights into the kinetics of the electron transfer process. While detailed electrochemical studies specifically on the this compound complex are limited, research on other lanthanide complexes and other metal-EDTA complexes provides a framework for interpreting its potential electrochemical behavior. nih.govnsf.gov

Cyclic Voltammetry for Redox Behavior

Cyclic Voltammetry (CV) is a potent electroanalytical technique used to investigate the redox behavior of metal complexes like this compound. sathyabama.ac.in By scanning the potential of an electrode and measuring the resulting current, CV can provide insights into the oxidation and reduction processes of the central metal ion. sathyabama.ac.in In the case of this compound, the La(III) ion is the redox-active species.

The typical cyclic voltammogram for a metal complex can reveal information about the reversibility of the redox reaction, the stability of the different oxidation states, and the formal reduction potential. sathyabama.ac.innih.gov For lanthanide complexes, the La(III)/La(0) redox couple is generally expected to be irreversible or quasi-reversible in aqueous solutions due to the electrochemical instability of the reduced species. The complexation with edetate (EDTA) can significantly influence the redox potential compared to the free lanthanum ion, often shifting it to more negative values due to the stabilization of the La(III) oxidation state by the ligand.

A study investigating the redox behavior of metal-EDTA complexes, such as Fe(III)EDTA, demonstrated that the chelation significantly affects the electrochemical response. nih.gov Similarly, for this compound, the voltammogram would be characterized by a cathodic peak corresponding to the reduction of La(III) to a lower oxidation state and an anodic peak for the reverse process, if it occurs. The separation between the anodic and cathodic peak potentials (ΔEp) provides insight into the electron transfer kinetics. A large ΔEp value typically indicates a slow, irreversible electron transfer process.

Research findings on the electrochemical behavior of lanthanum in various media show that the reduction and oxidation peaks are well-defined, though the specific potentials are highly dependent on the solvent, electrolyte, and electrode material used. researchgate.net The data obtained from CV experiments on this compound would be crucial for understanding its electrochemical stability and potential applications in fields requiring specific redox properties.

| Parameter | Symbol | Typical Value/Observation | Significance |

|---|---|---|---|

| Cathodic Peak Potential | Epc | Highly Negative | Potential at which La(III) is reduced. |

| Anodic Peak Potential | Epa | Often not observed or poorly defined | Potential at which the reduced species is oxidized. |

| Peak Potential Separation | ΔEp = Epa - Epc | > 200 mV | Indicates an irreversible or quasi-reversible process. |

| Cathodic Peak Current | ipc | Dependent on concentration and scan rate | Proportional to the concentration of the complex. |

Electrochemical Impedance Spectroscopy

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the interfacial properties of an electrode in contact with an electrolyte solution containing the species of interest, such as this compound. researchgate.netresearchgate.net This method involves applying a small amplitude AC potential over a wide range of frequencies and measuring the resulting current to determine the impedance of the system. nih.gov

The data is often visualized in a Nyquist plot (plotting the imaginary part of impedance against the real part), which can be modeled using an equivalent electrical circuit to extract quantitative information about the electrochemical processes occurring at the electrode-solution interface. researchgate.net These processes include the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl).

For a solution of this compound, EIS can provide valuable information on:

Charge Transfer Kinetics: The charge transfer resistance (Rct) is inversely proportional to the rate of the electron transfer reaction at the electrode surface. A large Rct would suggest slow kinetics for the La(III) redox reaction.

Electrode-Electrolyte Interface: The double-layer capacitance (Cdl) provides information about the structure of the interface and the adsorption of the complex onto the electrode surface.

While specific EIS studies on this compound are not extensively documented, the principles of the technique are widely applied to characterize various electrochemical systems. researchgate.netnih.gov The analysis would involve fitting the experimental impedance data to an appropriate equivalent circuit model, such as a Randles circuit, to determine the values of the circuit elements and thereby characterize the electrochemical behavior of the this compound complex at the electrode interface.

| Parameter | Symbol | Typical Information Obtained |

|---|---|---|

| Solution Resistance | Rs | Measures the bulk conductivity of the electrolyte solution. |

| Charge Transfer Resistance | Rct | Correlates with the kinetics of the redox reaction at the electrode surface. |

| Double-Layer Capacitance | Cdl | Characterizes the capacitive nature of the electrode-solution interface. |

| Warburg Impedance | Zw | Indicates diffusion control of the electrochemical process at low frequencies. |

Complementary Analytical Techniques

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a synthesized compound. This analysis is crucial for verifying the empirical formula of this compound and confirming its purity. The molecular formula for this compound is C₁₀H₁₂LaN₂O₈. ontosight.ai

The experimental values obtained from elemental analysis are compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical percentages (typically within ±0.4%) provides strong evidence for the formation of the desired complex and its stoichiometry. This technique is often used in conjunction with other characterization methods to provide a complete picture of the compound's identity and purity. nih.gov

| Element | Theoretical % | Experimental % (Typical) |

|---|---|---|

| Carbon (C) | 25.66 | 25.60 |

| Hydrogen (H) | 2.59 | 2.63 |

| Nitrogen (N) | 5.98 | 5.95 |

Molar Conductance Measurements

Molar conductance (Λm) measurements are used to determine the electrolytic nature of a complex in solution. wikipedia.org The molar conductivity is defined as the conductivity of a solution divided by the molar concentration of the electrolyte. wikipedia.org By measuring the molar conductance of a solution of this compound at a specific concentration and in a particular solvent (often water, DMF, or DMSO), one can infer whether the complex behaves as a non-electrolyte or dissociates into ions.

For this compound, which forms a neutral [La(EDTA)]⁻ complex with a counter-ion (e.g., H⁺ or Na⁺), the expected molar conductance values would correspond to that of a 1:1 electrolyte if it is in the form of H[La(EDTA)] or Na[La(EDTA)]. The magnitude of the molar conductance value helps in determining the stoichiometry of the complex in solution. For instance, studies on lanthanide complexes with various ligands use molar conductance to confirm the nature of the coordination. researchgate.net The measured values are typically compared with established ranges for different electrolyte types in a given solvent.

| Solvent | Concentration (M) | Expected Λm (S cm2 mol-1) | Electrolyte Type |

|---|---|---|---|

| Water | 10-3 | 120 - 140 | 1:1 |

| DMF | 10-3 | 65 - 90 | 1:1 |

| DMSO | 10-3 | 50 - 70 | 1:1 |

Optical Microscopy for Morphological Assessment

The morphological characteristics of lanthanide complexes can be influenced by synthesis conditions such as solvent, temperature, and rate of crystallization. For instance, different crystallization conditions can lead to distinct crystal morphologies, such as needle-like or prismatic crystals. researchgate.net While advanced techniques like Scanning Electron Microscopy (SEM) provide higher resolution images, optical microscopy is an essential preliminary step in solid-state characterization. It can quickly reveal the presence of multiple crystalline phases or amorphous impurities, guiding further purification efforts.

| Morphological Feature | Description |

|---|---|

| Crystal Habit | Typically observed as colorless prismatic or needle-like crystals. |

| Size Distribution | Can vary from micrometers to millimeters depending on crystallization conditions. |

| Homogeneity | A uniform appearance of crystals suggests high purity. |

| Impurities | Presence of amorphous material or different crystal shapes may indicate impurities. |

Coordination Chemistry and Complex Stability of Lanthanum Edetate

Factors Influencing Complex Formation and Stability

pH Dependence of Complexation

The formation and stability of the lanthanum-EDTA complex are highly dependent on the pH of the solution. medwinpublishers.comrsc.org Ethylenediaminetetraacetic acid (EDTA) is a polyprotic acid with six sites that can be protonated: four on the carboxylate groups and two on the amine groups. rsc.org The protonation state of EDTA changes with pH, which in turn affects its ability to chelate the lanthanum ion (La³⁺).

At very low pH, the carboxyl and amine groups of EDTA are protonated, making it a poor ligand for La³⁺. As the pH increases, these groups deprotonate, enhancing the chelating ability of the EDTA molecule. tandfonline.com Studies have shown that for lanthanum, maximum color development with a complexing agent like xylenol orange, which is inhibited by the presence of EDTA, occurs in a pH range of 6.0 to 6.5. medwinpublishers.com This suggests that the lanthanum-EDTA complex is particularly stable in this slightly acidic to neutral pH range.

Computational studies have further elucidated the effect of pH on the structure and stability of the complex. At a pH of around 7, one of the amine groups on EDTA can be protonated, forming [La(HEDTA)(H₂O)₄]⁰. In this state, the protonated amine's nitrogen atom does not coordinate with the La³⁺ ion. rsc.org This change in coordination significantly reduces the stability of the complex compared to the fully deprotonated form, [La(EDTA)(H₂O)₃]⁻, which is predominant at a higher pH of around 11. rsc.orgnih.gov The change in the protonation state of an EDTA amine site significantly alters the solution structure of the Ln-EDTA complex, leading to a reduction in its stability. rsc.orgnih.gov

The stability of various lanthanide-EDTA complexes, including lanthanum, is influenced by pH, with different complex compositions forming under varying pH conditions. For instance, [Ln(HEDTA)] can form at a pH of 2–3, while dimeric species like [Ln₂(OH)₂(EDTA)] may form at a pH greater than 6 with an excess of the metal cation. nih.gov

Table 1: pH-Dependent Species of Lanthanum-EDTA

| pH Range | Predominant Species | Coordination Notes |

|---|---|---|

| ~2-3 | [La(HEDTA)] | Protonated form of EDTA is present. nih.gov |

| ~6.0-6.5 | [La(EDTA)]⁻ | Region of high complex stability. medwinpublishers.com |

| >6 (with excess La³⁺) | [La₂(OH)₂(EDTA)] | Formation of dimeric, hydroxo-bridged species. nih.gov |

| ~7 | [La(HEDTA)(H₂O)₄]⁰ | One amine group is protonated, reducing stability. rsc.org |

Ionic Strength Effects on Stability

The stability of the lanthanum edetate complex is also influenced by the ionic strength of the solution. While detailed studies focusing solely on this compound are limited, general principles of electrolyte solutions and data from other lanthanide-EDTA complexes provide insight. The stability constants of lanthanide(III)-EDTA complexes have been reported to vary with the ionic strength of the medium. For instance, measurements have been conducted at ionic strengths of 0.1 M (using KNO₃ or KCl) and 0.5 M (using NaClO₄). nii.ac.jp

The effect of ionic strength on the stability of metal-ligand complexes can often be described by models such as the Debye-Hückel theory or, for more concentrated solutions, the Pitzer model. These models account for the interactions between ions in solution, which can affect the activity of the ions and thus the equilibrium of the complexation reaction. For example, the dissociation constants of EDTA and the stability constants of Am³⁺, Cm³⁺, and Eu³⁺ with EDTA have been successfully described over a wide range of ionic strengths (from 0.1 to 6.60 m NaClO₄) using the Pitzer model. researchgate.net

It has been noted that for solutions where KCl or NaCl is the main component, the variation in pH due to changes in ionic strength (from 0.003 to 0.15) is less than 0.04 pH units for pH values between 2 and 12. iastate.edu This suggests that for some systems, the direct effect of ionic strength on pH, and consequently on the complex stability, might be minimal under specific conditions. However, a study on praseodymium, neodymium, europium, and erbium EDTA complexes used a constant ionic strength of 0.5 M (maintained with potassium chloride) for all measurements, indicating the importance of controlling this parameter in kinetic studies. scispace.com

Competitive Binding of Other Ligands (e.g., Water, Hydroxide (B78521), Acetate)

The stability of the this compound complex can be challenged by the presence of other potential ligands in the solution, which compete with EDTA for coordination to the La³⁺ ion. Water, hydroxide, and acetate (B1210297) are common examples of such competing ligands.

Water: In aqueous solutions, water molecules are always in competition with other ligands for coordination sites on the metal ion. The lanthanum-EDTA complex itself coordinates with water molecules to complete its coordination sphere. For instance, early lanthanides like lanthanum typically form a 9-coordinate complex, [La(EDTA)(H₂O)₃]⁻, where three water molecules are bound to the lanthanum ion in addition to the six coordination sites provided by EDTA. clemson.eduresearchgate.netbath.ac.uk

Hydroxide: At higher pH values, hydroxide ions (OH⁻) become significant competitors. The formation of hydroxo-bridged dimeric species, such as [La₂(OH)₂(EDTA)], has been reported at pH > 6 when there is an excess of the lanthanum cation. nih.gov This indicates that hydroxide can displace other ligands or alter the structure of the primary complex.

Acetate: Acetate ions, often used in buffer solutions to control pH, can also participate in competitive binding. medwinpublishers.com For instance, in spectrophotometric studies of lanthanum complexation, an acetate buffer is commonly used. medwinpublishers.com While often considered a non-interfering or weakly coordinating anion, at sufficient concentrations, it can potentially form ternary complexes or compete with the primary ligand. The dissociation of lanthanoid EDTA complexes has been studied in solutions buffered with sodium acetate and acetic acid. scispace.com

The presence of other strong chelating agents like nitrilotriacetic acid (NTA) and various anions can also significantly inhibit the formation and stability of lanthanum complexes. medwinpublishers.com For example, anions such as fluoride, oxalate, tartrate, and citrate (B86180) can decrease the stability of related lanthanum complexes, and EDTA itself is a powerful inhibitor for the formation of other lanthanum complexes. medwinpublishers.com

Structure-Property Relationships in Lanthanum-EDTA Systems

Influence of Ligand Structure on Binding Strengths and Selectivity

The structure of the chelating ligand is a primary determinant of the binding strength and selectivity for metal ions. EDTA, as a hexadentate ligand with four carboxylate and two amine donor groups, forms highly stable complexes with many metal ions, including lanthanum. ontosight.aimdpi.com The flexibility of the EDTA molecule allows it to wrap around the lanthanum ion, creating a stable, chelated structure. ontosight.ai

The binding strength of lanthanum with EDTA can be compared to its interaction with other aminopolycarboxylate ligands. For example, N-(2-hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEDTA) differs from EDTA by the replacement of one carboxymethyl group with a hydroxyethyl (B10761427) group. osti.gov Since the hydroxyl group is a weaker donor than the carboxylate group, the stability of the La³⁺/HEDTA complex is lower than that of the La³⁺/EDTA complex. osti.gov This highlights how a small modification to the ligand structure can significantly impact the stability of the resulting complex.

Table 2: Comparison of Lanthanum Complexes with Different Ligands

| Ligand | Key Structural Difference from EDTA | Impact on La³⁺ Complex Stability | Reference |

|---|---|---|---|

| HEDTA | One carboxymethyl group replaced by a hydroxyethyl group. | Lower stability due to the weaker donating hydroxyl group. | osti.gov |

| DTPA | Two additional carboxylate groups and one additional amine group. | Generally forms more stable complexes than EDTA. | osti.govidu.ac.id |

Intra- and Intermolecular Interactions within Complexes

The three-dimensional structure of the this compound complex is stabilized by a network of intra- and intermolecular interactions.

Intramolecular Interactions: The primary intramolecular interactions are the coordinate bonds between the lanthanum ion and the donor atoms of the EDTA ligand (four oxygen atoms and two nitrogen atoms) and coordinated water molecules. researchgate.netacs.org The average La-O bond length in a related dimeric complex was found to be 2.560 Å, and the La-N bond length was 2.833 Å. nih.gov The geometry of the coordination sphere is influenced by the repulsion between the ligand groups and the coordinated water molecules. Computational studies combining Density Functional Theory (DFT) and Extended X-ray Absorption Fine Structure (EXAFS) have confirmed that early lanthanides like lanthanum in EDTA complexes are 9-coordinate, with six atoms from EDTA and three from water molecules forming the first coordination shell. clemson.eduacs.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Lanthanum(III) edetate |

| Lanthanum-EDTA |

| [La(EDTA)(H₂O)₃]⁻ |

| [La(HEDTA)(H₂O)₄]⁰ |

| [La(HEDTA)] |

| [La₂(OH)₂(EDTA)] |

| Xylenol orange |

| Nitrilotriacetic acid (NTA) |

| Ethylenediaminetetraacetic acid (EDTA) |

| N-(2-hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEDTA) |

| Diethylenetriaminepentaacetic acid (DTPA) |

| Potassium chloride |

| Sodium chloride |

| Sodium perchlorate |

| Potassium nitrate (B79036) |

| Acetic acid |

| Sodium acetate |

| Water |

| Hydroxide |

| Fluoride |

| Oxalate |

| Tartrate |

| Citrate |

| Americium(III) |

| Curium(III) |

| Europium(III) |

| Praseodymium(III) |

| Neodymium(III) |

Theoretical and Computational Chemistry Studies of Lanthanum Edetate

Density Functional Theory (DFT) Calculations

DFT has become a primary method for studying the electronic structure and geometry of lanthanide complexes. It offers a balance between computational cost and accuracy, making it suitable for systems containing heavy elements like lanthanum.

DFT calculations are used to predict the most stable three-dimensional arrangement of atoms (geometry optimization) and to analyze the distribution of electrons within the molecule (electronic structure).

Studies combining DFT with experimental techniques like Extended X-ray Absorption Fine Structure (EXAFS) have determined that in an aqueous environment, the lanthanum ion in the edetate complex is typically nine-coordinate. acs.orgpsu.edu The coordination sphere consists of six atoms from the ethylenediaminetetraacetic acid (EDTA) ligand (four carboxylate oxygen atoms and two nitrogen atoms) and three oxygen atoms from water molecules. acs.orgpsu.edu This [La(EDTA)(H₂O)₃]⁻ structure represents the optimized geometry in solution. osti.gov

DFT calculations have been crucial in refining and interpreting experimental data. For instance, DFT-optimized structures are used as references to fit EXAFS spectra, leading to more accurate determinations of bond lengths and coordination numbers. acs.orgpsu.edu The calculated average first-shell coordination distance for the La-EDTA complex from DFT is approximately 2.65 Å, which aligns well with experimental findings. acs.orgpsu.edu The electronic structure calculations also help in understanding the nature of the bonding between the lanthanum ion and the EDTA ligand, quantifying properties like relative binding energies. rsc.orgnih.gov These calculations show that changes in the protonation state of the EDTA ligand, influenced by pH, significantly alter the complex's electronic structure and stability. rsc.orgnih.govosti.gov

Different DFT functionals and basis sets are employed for such calculations, with choices like the M06L functional and the Def2-TZVPP basis set showing good performance for lanthanide systems. acs.org

| Atomic Pair | Average Distance (Å) | Source |

|---|---|---|

| La–O (EDTA) | 2.55 | acs.orgrsc.org |

| La–O (Water) | 2.63 | acs.orgrsc.org |

| La–N (EDTA) | 2.84 | acs.orgrsc.org |

| Average First Shell | 2.65 | acs.orgpsu.edu |

A key application of DFT is the prediction of spectroscopic properties, which can aid in the interpretation of experimental spectra. By calculating the analytic second derivatives of the energy with respect to atomic displacements (the Hessian matrix), one can compute harmonic vibrational frequencies. wisc.edu

For metal-EDTA complexes, the vibrational modes of the carboxylate groups (OCO) are particularly sensitive to the coordination environment and the electronic structure of the metal ion. researchgate.net DFT calculations can accurately predict these frequencies, such as the symmetric and asymmetric OCO stretching modes. Although specific, comprehensive vibrational frequency tables for lanthanum edetate are not broadly published in comparative studies, the methodology is well-established. The process involves:

Optimizing the geometry of the [La(EDTA)(H₂O)₃]⁻ complex at a chosen level of theory (e.g., B3LYP functional with a basis set like LanL2DZ for the lanthanum ion). icm.edu.plscispace.com

Performing a frequency calculation on the optimized geometry to obtain the harmonic frequencies.

Applying a scaling factor to the calculated frequencies to correct for anharmonicity and systematic errors inherent in the computational method, allowing for a more direct comparison with experimental infrared (IR) and Raman spectra. icm.edu.pl

These theoretical spectra provide a basis for assigning the peaks observed in experimental measurements to specific molecular motions.

Molecular Dynamics (MD) Simulations

MD simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of systems that are not apparent from static DFT calculations.

MD simulations are exceptionally useful for modeling the structure of this compound in its native aqueous environment. Two main types of MD are used:

Classical MD Simulations: These simulations use force fields—a set of parameters and equations that approximate the potential energy of the system—to govern atomic interactions. They are computationally less expensive and can simulate larger systems for longer timescales. clemson.edu Classical MD has been used to model the coordination structures of Ln-EDTA complexes, confirming the nine-coordinate geometry for lighter lanthanides like lanthanum. researchgate.net

Ab Initio Molecular Dynamics (AIMD): In AIMD, the forces between atoms are calculated "on-the-fly" using quantum mechanical methods, typically DFT. While computationally intensive, AIMD provides a more accurate description of the system without reliance on pre-parameterized force fields. osti.gov AIMD simulations have been instrumental in resolving the solution structures of this compound under different conditions. rsc.org For example, simulations show that at a pH of ~11, the complex exists as [La(EDTA)(H₂O)₃]⁻, while at a pH of ~7, a protonated form, [La(HEDTA)(H₂O)₄], is favored. osti.govrsc.org Furthermore, simulations at elevated temperatures (90 °C) revealed that the less stable protonated complex tends to lose a coordinated water molecule, reducing its coordination number from nine to eight. osti.gov

| Condition | Dominant Species | Coordination Number | Source |

|---|---|---|---|

| pH ~11, 25 °C | [La(EDTA)(H₂O)₃]⁻ | 9 | osti.govrsc.org |

| pH ~7, 25 °C | [La(HEDTA)(H₂O)₄] | 9 | osti.govrsc.org |

| pH ~7, 90 °C | [La(HEDTA)(H₂O)₃] | 8 | osti.gov |

While determining the stable structure is crucial, understanding the dynamics of how ligands interact and exchange with the metal center is essential for applications in separation chemistry and medicine. The timescale for ligand exchange can be too long for standard AIMD simulations. arxiv.org

Therefore, advanced computational techniques are required to study these processes. Methodologies like metadynamics and other enhanced sampling simulations can be used to explore the free energy landscape of ligand binding and unbinding. arxiv.org These methods accelerate the simulation of rare events, such as the dissociation of a coordinated water molecule or the partial unwrapping of the EDTA ligand. By constructing a free energy profile, researchers can identify the pathways, intermediate states, and energy barriers associated with ligand exchange mechanisms. arxiv.orgchemrxiv.org

While comprehensive studies on the ligand exchange dynamics specific to this compound are limited due to the high computational cost, the theoretical framework is well-developed. Such simulations can distinguish between associative (incoming ligand binds before the old one leaves) and dissociative (ligand leaves before the new one binds) exchange mechanisms, providing a complete atomistic picture of the dynamic equilibrium in solution. arxiv.org

Quantum Chemical Approaches

The theoretical study of this compound falls under the broader umbrella of quantum chemistry. The choice of method involves a trade-off between accuracy and computational expense. For a complex containing a heavy f-block element like lanthanum, several specific considerations are important:

Relativistic Effects: For heavy elements, the electrons near the nucleus move at speeds that are a significant fraction of the speed of light, leading to relativistic effects that can influence chemical bonding and properties. Accurate electronic structure calculations for lanthanum complexes must account for these effects, often through specialized basis sets and Hamiltonians. rsc.orgnih.gov

Effective Core Potentials (ECPs): To reduce computational cost, the core electrons of the lanthanum atom are often replaced by an ECP, which models their effect on the valence electrons that are primarily involved in chemical bonding. acs.org Basis sets like LanL2DZ incorporate ECPs.

Choice of DFT Functional: There is no single "perfect" DFT functional, and the choice depends on the properties being investigated. Functionals like B3LYP are widely used for geometry and frequency calculations, while others like M06L may perform better for specific systems like lanthanide complexes. acs.org

Semiempirical Methods: For very large systems or rapid screening, semiempirical quantum methods like Sparkle/RM1 or PM3 can be used. sparkle.pro.br These methods are much faster than DFT as they use parameters derived from experimental data to simplify calculations, though they are generally less accurate. sparkle.pro.br

Wave Function Theory (WFT) Applications

Wave Function Theory (WFT) encompasses a class of high-level ab initio computational methods that aim to solve the electronic Schrödinger equation directly. While these methods can achieve high accuracy, their significant computational complexity and cost often make them impractical for large systems like lanthanide complexes. researchgate.netresearchgate.net Consequently, for molecules of this size, Density Functional Theory (DFT) has become a more commonly applied tool, offering a balance between accuracy and computational feasibility for investigating structure and properties. researchgate.net Studies on lanthanide-EDTA complexes frequently employ DFT to calculate binding energies and resolve solution structures. rsc.orgnih.gov For instance, DFT calculations have been used to determine reference structures for this compound to help analyze experimental data. acs.orgpsu.edu

Semi-empirical Quantum Chemical Models (e.g., Sparkle/PM3, RM1)

To overcome the computational demands of ab initio methods, semi-empirical models offer a much faster approach for modeling lanthanide complexes. A significant development in this area is the "Sparkle Model," which simplifies calculations by replacing the lanthanide(III) ion with a +3e Coulombic charge and a repulsive potential that accounts for the ion's size, while the organic ligand is treated by a standard semi-empirical Hamiltonian. scispace.comnih.govscielo.br This model has been parameterized for various semi-empirical methods, including PM3 (Parameterization Method 3) and RM1 (Recife Model 1).

Sparkle/PM3: The Sparkle model was extended to the PM3 Hamiltonian for lanthanum(III) complexes. nih.gov This model demonstrates good accuracy in predicting the geometries of the coordination sphere. nih.govnih.gov

Sparkle/RM1: A subsequent parameterization for the RM1 model, known as Sparkle/RM1, has also been developed. scielo.br For many lanthanum complexes, the RM1 model shows improved accuracy over previous Sparkle models for a wider variety of interatomic distances beyond just metal-oxygen and metal-nitrogen bonds. nih.govplos.org

The accuracy of these models is often evaluated by the Unsigned Mean Error (UME) between the calculated and crystallographically determined interatomic distances.

| Model | Overall UME (Å) | La-O UME (Å) | La-N UME (Å) | La-S UME (Å) |

|---|---|---|---|---|

| Sparkle/PM3 | 0.1292 | 0.0610 | 0.1032 | 0.4357 |

| Sparkle/RM1 | 0.0818 | 0.0700 | 0.0877 | 0.0911 |

| RM1 | 0.0699 | 0.0698 | 0.0762 | 0.0680 |

This table presents a comparison of Unsigned Mean Errors (UMEs) in Angstroms (Å) for various interatomic distances in La(III) complexes as calculated by different semi-empirical models. Data sourced from nih.gov.

Applications in Predicting and Understanding Coordination Environment

Computational studies are instrumental in determining and understanding the coordination environment of this compound in aqueous solutions. A combination of Density Functional Theory (DFT) calculations and experimental techniques like Extended X-ray Absorption Fine Structure (EXAFS) has been used to elucidate its structure. acs.orgpsu.eduresearchgate.net

Research has confirmed that the lanthanum-EDTA complex typically forms a 9-coordinate structure in an aqueous environment. acs.orgpsu.eduresearchgate.net The central lanthanum ion is bound to six atoms from the ethylenediaminetetraacetic acid ligand (four carboxyl oxygen atoms and two nitrogen atoms) and three oxygen atoms from surrounding water molecules. acs.orgpsu.eduresearchgate.net

Computational and experimental approaches provide precise measurements of the first-shell coordination distances.

| Parameter | Method | Value |

|---|---|---|

| Coordination Number | DFT | 9 |

| EXAFS | 9 | |

| Average First-Shell Coordination Distance | DFT | 2.65 Å |

| EXAFS | 2.62 Å |

This table summarizes the key structural parameters of the this compound coordination sphere in an aqueous solution as determined by Density Functional Theory (DFT) and Extended X-ray Absorption Fine Structure (EXAFS). Data sourced from acs.orgpsu.eduresearchgate.net.

Furthermore, theoretical simulations show that the coordination environment is dynamic and can be significantly influenced by solution conditions. rsc.org For example, changing the protonation state of one of EDTA's amine groups, which is dependent on pH, markedly alters the solution structure of the complex and leads to a reduction in its stability. rsc.orgnih.govosti.gov The stability of the complex is also correlated with its structural variations at different temperatures. rsc.orgnih.gov

Reaction Kinetics and Thermodynamics of Lanthanum Edetate Complexation

Complex Formation Kinetics

The formation of the lanthanum edetate complex involves the coordination of the lanthanum ion by the multidentate EDTA ligand. ontosight.ai The kinetics of this process are influenced by several factors, including the concentrations of the reactants and the pH of the solution. Studies have shown that the complexation reaction is generally rapid. mdpi.com

The rate of complex formation for lanthanide-EDTA systems can be investigated using techniques like stopped-flow spectrophotometry, which allows for the monitoring of rapid reactions. rsc.org For lanthanide complexes with similar polyaminocarboxylate ligands, the formation process is often consistent with the rapid formation of a protonated intermediate, which then rearranges to the final stable complex. nih.gov

The rate of formation is typically dependent on the concentration of both the lanthanum ion and the EDTA ligand. While specific rate constants for this compound formation are not always individually reported in broad studies, they can be determined by observing the reaction's approach to equilibrium under various conditions. rsc.org The reaction proceeds through a first-order approach to equilibrium, which allows for the simultaneous determination of both formation and dissociation rate constants. rsc.org

The rate of formation of the this compound complex is directly influenced by the concentration of the EDTA ligand. An increase in the ligand concentration generally leads to a faster rate of complex formation, as predicted by the principles of chemical kinetics.

The pH of the solution plays a critical role in the formation kinetics, primarily because the protonation state of the EDTA ligand is pH-dependent. rsc.org EDTA is a polyprotic acid with six sites that can be protonated. rsc.org At lower pH values (acidic conditions), the EDTA ligand is more protonated, which can affect its ability to chelate the lanthanum ion. The formation reaction often demonstrates a direct dependence on the hydrogen ion concentration ([H⁺]), indicating that protonated forms of the ligand are involved in the reaction mechanism. rsc.org For instance, at a pH of around 7, EDTA exists primarily as HEDTA³⁻, where one of the amine groups is protonated. rsc.org This protonation can alter the coordination structure and stability of the resulting complex. rsc.org

The general observation is that the formation of the complex is favored in neutral to slightly alkaline conditions where the EDTA is more fully deprotonated, presenting its full array of donor atoms (four carboxylate oxygens and two amine nitrogens) for chelation. ontosight.aiakjournals.com

Table 1: Factors Influencing this compound Complex Formation

| Factor | Influence on Formation Rate | Rationale |

|---|---|---|

| Ligand (EDTA) Concentration | Increases with higher concentration | Higher probability of collision between La³⁺ ions and EDTA ligands. |

| pH | Dependent on the specific pH range | The protonation state of EDTA changes with pH, affecting its chelating ability. A direct dependence on [H⁺] is observed in some systems. rsc.orgrsc.org |

Complex Dissociation Kinetics

Dissociation rate constants are determined by monitoring the breakdown of the complex over time, often through exchange reactions with other metal ions or by observing changes in spectroscopic properties. scispace.com For this compound, the dissociation is found to be catalyzed by both hydrogen ions (in acidic media) and hydroxide (B78521) ions (in alkaline media). scispace.comscispace.com

In a slightly acidic medium, the dissociation rate constant, ƒ, follows an equation that includes terms for spontaneous dissociation and acid-catalyzed pathways: ƒ = k₀ + k₁[H⁺] + k₂[H⁺]² scispace.com

This indicates that the dissociation can proceed through pathways involving the protonation of the complex.

Table 2: Dissociation Rate Constants for this compound Complex

| Condition | Rate Constant | Value | Reference |

|---|---|---|---|

| Slightly Alkaline Medium | k₀ | (0 ± 1) s⁻¹ | scispace.com |

| Hydroxide Catalyzed | k₀₁KLaA(OH) | (2.0 ± 0.4) x 10⁸ s⁻¹ M⁻¹ | scispace.com |

Note: A represents the EDTA ligand.

The pathways for the dissociation of the this compound complex are strongly influenced by the surrounding chemical environment.

Acid-Catalyzed Dissociation : In acidic solutions, the complex can become protonated. This protonation weakens the coordinate bonds, particularly the metal-nitrogen bonds, facilitating the dissociation of the complex. scispace.com The rate of dissociation increases with increasing hydrogen ion concentration. scispace.com This pathway is significant in environments with low pH.

Hydroxide-Catalyzed Dissociation : In slightly alkaline solutions, the dissociation of the this compound complex is catalyzed by hydroxide ions (OH⁻). scispace.com This is thought to occur through the formation of a mixed hydroxo complex, La(OH)EDTA. scispace.com The formation of this hydroxo complex leads to a labilization of the metal-nitrogen bond, which is considered the rate-determining step for the dissociation of the complex. scispace.com

The cleavage of the metal-nitrogen bond is a critical step in the dissociation process, as the metal-oxygen bonds are comparatively more labile. scispace.com The presence of other ions, such as fluorides, oxalates, and tartrate, can also negatively affect the stability of the complex, promoting dissociation. medwinpublishers.com

Thermodynamic Studies of Complexation

Thermodynamic data provide insight into the stability of the this compound complex and the driving forces behind its formation. The key parameters are the stability constant (log K), enthalpy change (ΔH), and entropy change (ΔS).

The complexation of lanthanum with EDTA is known to form a stable 1:1 complex. akjournals.comnii.ac.jp The high stability is a defining characteristic of this chelate. The stability constant (log K) for the [La(EDTA)]⁻ complex has been determined by various methods, with values generally around 15.50 at an ionic strength of 0.1 M and 25°C. akjournals.comnii.ac.jp

Computational studies have further explored the relationship between the structure of the complex in solution and its stability, noting that increased stability correlates with reduced structural variations at higher temperatures. rsc.org

Table 3: Thermodynamic Parameters for this compound Complexation

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Stability Constant (log K) | ~15.50 | 25°C, µ=0.1 | akjournals.comnii.ac.jp |

| Enthalpy of Association (ΔH) | Reported in studies | Varies with conditions | cdnsciencepub.com |

| Entropy of Association (ΔS) | Largely positive | Varies with conditions | cdnsciencepub.com |

Equilibrium Perturbation Reactions

Equilibrium perturbation techniques, such as stopped-flow spectrophotometry, are employed to study the kinetics of this compound formation. rsc.orgscience.gov These methods allow for the investigation of reactions that occur on a millisecond timescale. rsc.org In such experiments, the reaction progress is often monitored by observing the spectral changes of an indicator ligand, like Arsenazo III, which does not participate mechanistically in the complexation but whose color is sensitive to the presence of uncomplexed lanthanide ions. rsc.org

Studies have shown that the complexation of lanthanides with EDTA in certain media, such as a lactic acid buffer, proceeds as a first-order approach to equilibrium. rsc.orgscience.gov This allows for the simultaneous determination of both the complex formation and dissociation rate constants. The rate of the complexation reaction is influenced by factors such as the concentration of the EDTA ligand, the total concentration of any buffer species like lactate (B86563), and the pH of the solution. rsc.orgscience.gov Specifically, the formation reaction shows a direct dependence on the hydrogen ion concentration ([H⁺]), while the dissociation of the lanthanide-EDTA complex is inversely dependent on the total lactate concentration. rsc.orgscience.gov

Enthalpy and Gibbs Free Energy Changes

The formation of the this compound complex is a thermodynamically favorable process, characterized by changes in enthalpy (ΔH) and Gibbs free energy (ΔG). The Gibbs free energy change for a reaction is related to the enthalpy and entropy (ΔS) changes by the equation: ΔG = ΔH - TΔS.

Microcalorimetry is a key technique used to measure the enthalpy changes associated with complexation reactions. psu.edu For lanthanide complexes, the enthalpy of complexation is often influenced by the changes in the hydration of both the cation and the ligand upon complex formation. psu.edu However, in some cases, the predominant factor is the electrostatic interaction between the cation and the ligand. psu.edu

| Parameter | General Trend Across Lanthanide Series | Driving Force |

|---|---|---|

| ΔG (Gibbs Free Energy) | Decreases (becomes more negative) | Mainly enthalpy-driven |

| ΔH (Enthalpy) | Decreases | Electrostatic interaction and desolvation effects |

| ΔS (Entropy) | Shows little variation, but can be lower for La | Changes in hydration of ions and ligand |

Stability Constants and Conditional Stability Constants

The stability of the this compound complex is quantified by its stability constant (K), often expressed as log K. A higher log K value indicates a more stable complex. The stability constants for lanthanide-EDTA complexes have been determined using various methods, including potentiometry and spectroscopy. nii.ac.jpresearchgate.net

The stability of lanthanide-EDTA complexes generally increases across the series from lanthanum to lutetium, a phenomenon attributed to the lanthanide contraction, which leads to a higher charge density and stronger electrostatic interaction with the ligand for the heavier lanthanides. nii.ac.jp

The conditional stability constant takes into account the pH of the solution and the protonation state of the EDTA ligand. capes.gov.br It provides a measure of the complex's stability under specific experimental conditions. Methods like laser-excited Eu³⁺ luminescence excitation spectroscopy can be used to determine relative conditional stability constants by monitoring the competition between two ligands for the metal ion. capes.gov.br

| Method | log K (La-EDTA) | Ionic Strength (M) | Temperature (°C) | Reference |

|---|---|---|---|---|

| Potentiometric | 15.50 | 0.1 (KCl) | 20 | nii.ac.jp |

| Radiotracer-Cation Exchange | 15.28 | 0.1 (KNO₃) | 25 | nii.ac.jp |

Ligand Exchange Mechanisms and Rates

Ligand exchange reactions involving this compound can provide insights into the lability of the complex. The lability refers to the rate at which ligands in a coordination complex are replaced by other ligands. Proton magnetic resonance (PMR) studies have been utilized to investigate the labilities of the coordinative bonds in lanthanum EDTA complexes. scispace.com

These studies have revealed that in the lanthanum-EDTA complex, both the lanthanum-oxygen and lanthanum-nitrogen bonds are labile. scispace.com The rate of ligand exchange for the lanthanum EDTA complex in slightly alkaline solutions has been found to be catalyzed by hydroxide ions. scispace.com The cleavage of the metal-nitrogen bond is considered to be the rate-determining step for the dissociation of the complex. scispace.com

Ligand exchange reactions can proceed through different mechanisms, including dissociative (SN1), associative (SN2), or interchange (I) mechanisms. dalalinstitute.com For many octahedral complexes, the interchange mechanism is common. dalalinstitute.com In a dissociative interchange (Id) mechanism, the rate-determining step is the breaking of the metal-ligand bond, while in an associative interchange (Ia) mechanism, the formation of a new bond with the incoming ligand is more important in the transition state. libretexts.org The rate of ligand exchange is influenced by factors such as the nature of the entering and leaving ligands, the properties of the central metal ion, and the reaction conditions.

Applications in Advanced Chemical Research

Analytical Chemistry Methodologies

The stable complexation of lanthanum with EDTA forms the basis for several analytical techniques crucial for the determination and separation of metals.

The chemical similarities among rare earth elements (REEs) pose a significant challenge to their separation. acs.org Lanthanum edetate plays a role in chromatographic methods developed for the purification of lanthanum and the separation of other REEs. In high-performance liquid chromatography (HPLC), EDTA is utilized as a component of the mobile phase to facilitate the separation of trace rare earth impurities from a high-purity lanthanum oxide matrix. The principle relies on the differential stability and retention behaviors of the various REE-EDTA complexes on a stationary phase, such as a P507 resin. researchgate.net The use of EDTA as an eluent allows for the effective elution of other rare earth impurities, while lanthanum is retained, enabling a favorable separation. researchgate.net This technique has been shown to achieve recoveries of 14 different REEs in the range of 90% to 110%. researchgate.net

Furthermore, the general principle of using chelating agents like EDTA is fundamental to ion exchange techniques for purifying lanthanum and neodymium from mixed rare earth solutions. Following the ion exchange process, the separated lanthanum can be precipitated, often as an oxalate, and then calcined to produce high-purity lanthanum oxide. researchgate.net

In the spectrophotometric determination of lanthanum, this compound chemistry is primarily utilized to enhance the selectivity of the analysis. EDTA often serves as a masking agent to prevent interference from other metal ions that could also react with the chromogenic ligand intended for lanthanum. For instance, in methods using o-Methoxy Phenylthiourea as a chromogenic ligand for the determination of Lanthanum(III), EDTA is used to mask the presence of interfering ions such as Ni(II), Co(II), and Mn(II). jmaterenvironsci.com

Conversely, the strong complex formation between lanthanum and EDTA means that EDTA can inhibit the color development in certain spectrophotometric methods. In a method for lanthanum determination using xylenol orange, the presence of EDTA was found to negatively affect the formation of the colored lanthanum-xylenol orange complex. medwinpublishers.com This inhibitory effect underscores the high stability of the this compound complex. Similarly, in a method using bromopyrogallol red and cetylpyridinium chloride, EDTA was observed to decrease the sensitivity, likely due to its strong complexing action with the La(III) ion. pnrjournal.com

The stability of lanthanide-macromolecule complexes can be studied by using a competing chelator like EDTA and monitoring the changes in the UV-Vis-NIR absorbance spectra. osti.gov

Table 1: Comparison of Spectrophotometric Methods for Lanthanum(III) Determination

| Reagent System | Wavelength (nm) | Beer's Law Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Role of EDTA |

|---|---|---|---|---|

| o-Methoxy Phenylthiourea | Not Specified | Not Specified | Not Specified | Masking agent for interfering ions jmaterenvironsci.com |

| Xylenol Orange | 578 | 20-100 ppm | 32,000 | Inhibits color formation medwinpublishers.com |

Ion exchange chromatography is a powerful technique for the speciation of metal complexes. The formation of stable, anionic complexes like this compound allows for their separation and quantification using anion-exchange chromatography, often coupled with sensitive detection methods like inductively coupled plasma mass spectrometry (ICP-MS). nih.govnih.gov

The principle involves the reversible exchange of ions between the mobile phase and the stationary phase of the chromatographic column. researchgate.net Since lanthanum-EDTA forms a stable anionic complex, it can be effectively separated from cationic species and other anionic complexes on an anion-exchange column. nih.govdistantreader.org The retention of these complexes is influenced by factors such as the type and concentration of the eluent, the pH of the mobile phase, and the flow rate. researchgate.net This methodology has been successfully applied to the determination of various metal-EDTA complexes in environmental water samples. nih.govnih.gov

Complexometric titration is a well-established volumetric analysis technique for determining the concentration of metal ions, including lanthanum. srmist.edu.inwikipedia.org This method relies on the formation of a stable, colored complex to indicate the endpoint of the titration. srmist.edu.inbyjus.com EDTA is a widely used titrant because it forms stable, 1:1 stoichiometric complexes with most metal ions. wikipedia.orgdu.edu.eg

The titration of lanthanum with EDTA is typically carried out in a buffered solution at a specific pH to ensure the complete formation of the this compound complex. ysi.com The reaction can be represented as:

La³⁺ + [EDTA]⁴⁻ → [La(EDTA)]⁻

To detect the endpoint of the titration, a metal ion indicator is used. srmist.edu.in These indicators are organic dyes that change color when they are displaced from the metal ion by the titrant. wikipedia.org For lanthanum titrations with EDTA, indicators such as Xylenol Orange, Eriochrome Black T, and Murexide are commonly employed. medwinpublishers.comysi.com The endpoint is observed when the solution color changes, signifying that all the lanthanum ions have been complexed by EDTA. byjus.com

Table 2: Common Indicators for Complexometric Titration of Lanthanum with EDTA

| Indicator | pH Range | Color Change at Endpoint |

|---|---|---|

| Xylenol Orange | 5.0 - 6.0 | Varies with conditions |

| Eriochrome Black T | ~10 | Wine red to blue du.edu.eg |

Materials Science and Catalysis Research

In the field of materials science, this compound serves as a precursor or building block in the synthesis of advanced materials with specific structural and functional properties.

Lanthanum-based coordination polymers (CPs) are a class of materials with potential applications in areas such as luminescence and catalysis. rsc.org The reaction between a lanthanum salt, like lanthanum chloride, and a suitable organic ligand can lead to the formation of these extended network structures. nih.govuasz.snnih.gov

EDTA has been successfully employed as a "green ligand" in the hydrothermal synthesis of lanthanum-based coordination polymer microplates. rsc.org In this bottom-up fabrication approach, the reaction between La³⁺ ions and EDTA results in the formation of La-EDTA CPs. rsc.org The morphology of these coordination polymers can be controlled by adjusting the reaction conditions, such as the quantity of EDTA and the concentration of the reactants, leading to various micro- and nanostructures like nanoparticle clusters, nanofibers, and microplates. rsc.org Furthermore, these La-EDTA CPs can serve as precursors for the synthesis of other materials; for example, calcination of the La-EDTA CPs can yield La₂O₃ nanorods. rsc.org Doping these materials with other lanthanide ions, such as Tb³⁺, can impart specific properties like green light emission. rsc.org

Synthesis of Catalytic Materials (e.g., Perovskites, Oxide Precursors)

This compound serves as a crucial precursor in the synthesis of advanced catalytic materials, particularly perovskite-type oxides and other oxide precursors. The use of an EDTA-based complexing method offers precise control over the stoichiometry and morphology of the final catalytic material.

One prominent application is in the synthesis of Lanthanum Nickelate (LaNiO₃) perovskites. The EDTA-citrate complexing method, a modification of the Pechini process, utilizes the chelating properties of EDTA to form stable complexes with lanthanum and nickel cations in a solution. researchgate.net This process is followed by a poly-esterification reaction and subsequent calcination at temperatures ranging from 600 to 800 °C to yield the LaNiO₃ perovskite phase. researchgate.net The physicochemical properties of the resulting catalyst, such as grain size and textural pores, are influenced by the differences in the polymerization network of the precursors. rsc.org

The advantages of using this compound and related EDTA complexes in catalyst synthesis include:

Weakened interaction between support and active component: This facilitates the reduction of the active component. cambridgepublish.comcambridgepublish.com

Formation of smaller, highly dispersed active phase particles: The addition of La and EDTA can increase the surface area and prevent the agglomeration of active metals. cambridgepublish.comcambridgepublish.com

Enhanced catalytic activity and stability: Catalysts synthesized using an EDTA-based method have shown improved performance and better resistance to carbon formation in reactions like the steam CO₂ reforming of methane. rsc.org

Research has demonstrated that LaNiO₃ catalysts prepared via the EDTA-citrate method are effective in CO oxidation, achieving complete conversion at temperatures around 240 °C. researchgate.net Furthermore, the modification of Ni-W/TiO₂-Al₂O₃ catalysts with lanthanum and EDTA has been shown to significantly enhance their hydrodesulfurization (HDS) activity, with thiophene (B33073) conversion reaching 99.7%. cambridgepublish.comcambridgepublish.com

Integration into Advanced Sensing Materials

This compound and related lanthanum complexes are integral to the development of advanced sensing materials for the detection of various chemical species. These materials leverage the unique electronic and chemical properties of lanthanum to create sensitive and selective sensors.

Lanthanum-based materials, including lanthanum ferrite (LaFeO₃) and lanthanum vanadate (LaVO₄), have been synthesized and incorporated into gas and electrochemical sensors. researchgate.netresearchgate.net For instance, lanthanum ferrite nanocomposites, prepared through a citrate-nitrate auto-combustion route, have demonstrated significant potential as gas sensors due to their porous structure, which provides ample sites for gas adsorption. researchgate.net

In the realm of electrochemical sensing, lanthanum vanadate nanocomposites have been developed for the detection of various organic and inorganic compounds. researchgate.netacs.org The synthesis of these materials often involves methods that can be adapted to include EDTA as a chelating agent to control particle size and morphology, which are critical for sensor performance. For example, a chromium-modified lanthanum porous coordination polymer has been successfully used for the selective and sensitive detection of lead (Pb(II)) ions, with a limit of detection as low as 1 nM. mdpi.com

The role of lanthanum complexes in sensing is often attributed to:

High sensitivity and selectivity: The specific interactions between the lanthanum-based material and the target analyte lead to a measurable signal.

Good conductivity and physicochemical properties: These are essential for the fabrication of efficient electrochemical sensors. acs.org

Catalytic activity: In some cases, the sensing mechanism relies on the catalytic properties of the lanthanum compound.